molecular formula C13H9FN2O B1439041 2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine CAS No. 1134316-89-4

2-(3-Fluorophenyl)-1,3-benzoxazol-6-amine

Cat. No. B1439041
CAS RN: 1134316-89-4
M. Wt: 228.22 g/mol
InChI Key: ZMYNPRHHXAQZEN-UHFFFAOYSA-N
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Description

The compound is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves condensation reactions . For instance, 3-fluorophenylacetic acid, a compound with a similar 3-fluorophenyl group, has been used as a building block to synthesize various compounds .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized using techniques like X-ray diffraction (XRD) and spectroscopic methods .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the solubility, melting point, and crystalline form of a compound can be influenced by its molecular structure .

Scientific Research Applications

Fluorescence Sensing and Probing

Benzoxazole derivatives exhibit remarkable properties in fluorescence sensing and probing, crucial for studying biological systems. For instance, the fluorophenol moiety in certain benzoxazole compounds shows high sensitivity to pH changes and selectivity in metal cation detection, indicating their potential in developing fluorescent probes for biological and environmental applications (Tanaka et al., 2001).

Antitumor Properties

The benzothiazole and benzoxazole classes, including compounds like 2-(4-aminophenyl)benzothiazoles, have been recognized for their potent antitumor properties. These compounds, through mechanisms involving cytochrome P450 1A1, show significant potential in treating cancers, including breast and ovarian cancers. The development of amino acid prodrugs of these compounds is a testament to their therapeutic promise and the continuous efforts to enhance their clinical applicability (Bradshaw et al., 2002).

Antimicrobial Activity

Benzoxazole derivatives are not just limited to cancer research. They have demonstrated a broad range of biological activities, including antimicrobial properties. The structure-activity relationship of these compounds, particularly the influence of cyclic amine moieties, has been a focus of research, leading to the development of compounds with promising antibacterial and antifungal properties (Murty et al., 2011).

Material Science and Polymer Chemistry

In the realm of material science, benzoxazole derivatives are pivotal in developing novel materials with enhanced properties. For instance, the study of curing systems of benzoxazine with amine has provided valuable insights into improving thermosetting resins in terms of structure, properties, and processability. Such research underpins the vast potential of benzoxazole derivatives in creating advanced materials for various applications (Sun et al., 2015).

Chemosensing

Benzoxazole-based macrocycles have emerged as potent chemosensors, especially in detecting metal ions like Zn2+ and Cd2+ in aqueous media. The design and synthesis of these macrocycles, coupled with their photophysical properties, underscore the role of benzoxazole derivatives in developing sophisticated chemosensing platforms (Paderni et al., 2022).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds may be harmful if swallowed or in contact with skin .

Future Directions

The future directions in the study of benzoxazole derivatives could involve the design of new compounds with different biological profiles . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNPRHHXAQZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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